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Compound of Interest

Compound Name: Hexanenitrile

Cat. No.: B147006

For researchers, scientists, and drug development professionals, accurately interpreting
Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of molecular structure
elucidation. This guide provides a detailed analysis of the 13C NMR spectrum of hexanenitrile,
offering a clear comparison of expected and observed chemical shifts.

Hexanenitrile: Structure and Expected 13C NMR
Signals

Hexanenitrile (CsH11N) is a linear aliphatic nitrile with a six-carbon chain. Due to the lack of
symmetry in the molecule, a unique signal is expected for each of the six carbon atoms in its
13C NMR spectrum. The carbon atoms are numbered starting from the nitrile group.

Structure of Hexanenitrile:
CH3z—CH2>—CH>—CH2—CH2>—C=N
(C6) (C5) (C4) (C3) (C2) (C1)

The chemical shift of each carbon is influenced by its local electronic environment. The carbon
of the nitrile group (C1) is expected to be the most deshielded and therefore appear at the
highest chemical shift value (downfield). The methyl carbon (C6) is the most shielded and
should appear at the lowest chemical shift value (upfield). The methylene carbons (C2-C5) will
have intermediate chemical shifts.
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Experimental Data: 13C NMR Chemical Shifts of
Hexanenitrile

The following table summarizes the reported 13C NMR chemical shifts for hexanenitrile,
typically measured in a deuterated chloroform (CDCIs) solvent.

Carbon Atom Chemical Shift (ppm)
C1 (-C=N) ~119-122

C2 (-CHz2-) ~17

C3 (-CH2-) ~25

C4 (-CHz2-) ~31

C5 (-CHz2-) ~22

C6 (-CHs) ~14

Comparison with Alternative Nitriles

To provide context, the chemical shift of the nitrile carbon in hexanenitrile can be compared to
other aliphatic nitriles. Generally, the nitrile carbon in straight-chain alkanenitriles appears in the
range of 115-125 ppm.[1][2] For instance, in pentanenitrile, the nitrile carbon signal is also
observed around 120 ppm. This consistency is valuable for identifying the nitrile functional
group in unknown compounds.

Experimental Protocol: 13C NMR Spectroscopy

Sample Preparation: A solution of hexanenitrile is prepared by dissolving a small amount of
the compound in a deuterated solvent, typically chloroform-d (CDCls). Tetramethylsilane (TMS)
is often added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The 13C NMR spectrum is acquired on a high-resolution NMR spectrometer.
A standard proton-decoupled 13C NMR experiment is performed. This technique simplifies the
spectrum by removing the splitting of carbon signals by attached protons, resulting in a single
peak for each unique carbon atom.
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Visualization of Hexanenitrile's 13C NMR Signal
Assignment

The following diagram illustrates the correlation between the carbon atoms in the hexanenitrile
molecule and their corresponding signals in the 13C NMR spectrum.
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Caption: Correlation of hexanenitrile carbons to their 13C NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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